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Compound of Interest

3'-O-Methylguanosine-5'-
Compound Name:
monophosphate

Cat. No.: B3394580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
applications of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial modified
nucleotide in molecular biology and drug development.

Core Structural and Chemical Identity

3'-0O-Methylguanosine-5'-monophosphate is a ribonucleotide monophosphate characterized
by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification is pivotal to
its primary function as a chain terminator in RNA synthesis.[1] The fundamental chemical and
structural properties are summarized below.
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Property Value Source
Chemical Formula C11H16NsOsP [2][3]
Molecular Weight 377.25 g/mol [4]

CAS Number 400806-41-9 [2][3]

[(2R,3S,4R,5R)-5-(2-amino-6-
0x0-1H-purin-9-yl)-4-hydroxy-

IUPAC Name P yh-4-hy Y N/A
3-methoxyoxolan-2-yllmethyl

dihydrogen phosphate

Synonyms 3-OMe-GMP [4]

Structure:

Figure 1: Structural components of 3'-O-Methylguanosine-5'-monophosphate.

Quantitative Structural and Spectroscopic Data

Detailed crystallographic data providing precise bond lengths and angles for 3'-O-
Methylguanosine-5'-monophosphate are not readily available in public databases. However,
spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
are key to its characterization.

NMR Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of 3'-OMe-GMP. While a
complete, assigned spectrum for the monophosphate is not publicly detailed, data for the
parent nucleoside, 3'-O-methylguanosine, provides valuable reference points.

Table 2: Predicted and Experimental NMR Chemical Shifts (o, ppm)
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Experimental *H
Predicted *H NMR NMR (Guanosine Predicted **C NMR

Atom
(D20) Monophosphate, (DMSO-d6)
H20)

H8 ~8.0 8.14 C8: ~137

H1' ~5.8 5.94 C1: ~87

H2' ~4.6 4.49 C2:~74
C3" ~82 (due to O-

H3' ~4.4 4.33
CHs)

H4' ~4.3 4.33 C4': ~84

H5' ~3.9 4.01 C5" ~63

| 3-OCHs3 | ~3.5 | N/A| 3-OCHs3: ~58 |

Note: Experimental data for the exact molecule is limited in public sources. The provided
experimental values are for the closely related Guanosine Monophosphate for comparative
purposes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which
aids in structural elucidation. In negative ion mode ESI-MS/MS, key fragments for nucleoside
monophosphates include the nucleobase, phosphate, and phosphoribose moieties. For 3'-
OMe-GMP, a characteristic neutral loss of the methylated ribose (146 Da) would be expected,
distinguishing it from base-methylated isomers which would lose an unmodified ribose (132
Da).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 3'-O-
Methylguanosine-5'-monophosphate are often proprietary or described within the
supplementary materials of scientific publications. The following sections outline the general
principles and common methodologies.
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Synthesis of 3'-O-Methylguanosine-5'-monophosphate

The synthesis typically involves two key stages: the selective methylation of the 3'-hydroxyl
group of guanosine and the subsequent phosphorylation of the 5'-hydroxyl group.

3.1.1. Enzymatic Synthesis of 3'-O-Methylguanosine

An efficient method for the regioselective synthesis of 3'-O-methylguanosine involves the use
of 2-aminoadenosine as a starting material.

» Selective Methylation: 2-aminoadenosine is treated with diazomethane in the presence of a
catalyst like stannous chloride. Reaction conditions (e.g., solvent, temperature, and timing of
reagent addition) are optimized to favor methylation at the 3'-OH position.

o Enzymatic Deamination: The resulting mixture of 2'- and 3'-O-methyl-2-aminoadenosine is
then treated with adenosine deaminase. This enzyme selectively deaminates the 3'-O-
methyl-2-aminoadenosine to yield 3'-O-methylguanosine.

 Purification: Due to its low solubility, 3'-O-methylguanosine often precipitates from the
reaction mixture and can be isolated by centrifugation, simplifying purification.

3.1.2. Chemical Phosphorylation

The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine can be achieved using
established chemical methods, such as the Yoshikawa procedure.

o Monophosphorylation: The protected or unprotected 3'-O-methylguanosine is reacted with a
phosphorylating agent like phosphorus oxychloride (POCIs) in an appropriate solvent (e.g.,
trimethyl phosphate).

o Work-up and Purification: The reaction is quenched, and the resulting 3'-O-
Methylguanosine-5'-monophosphate is purified using techniques such as ion-exchange
chromatography.

Analytical Methods

3.2.1. NMR Spectroscopy Analysis
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o Sample Preparation: A sample of 3'-OMe-GMP is dissolved in a suitable deuterated solvent
(e.g., D20 or DMSO-ds).

» Data Acquisition: *H and *3C NMR spectra are acquired on a high-field NMR spectrometer.
2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the
complete assignment of all proton and carbon signals.

o Data Analysis: The chemical shifts, coupling constants, and through-bond correlations are
analyzed to confirm the structure, including the position of the methyl and phosphate groups.

3.2.2. Mass Spectrometry Analysis

» Sample Introduction: The sample is introduced into the mass spectrometer, typically via
liquid chromatography-electrospray ionization (LC-ESI).

e MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio
(m/z) of the molecular ion, confirming the molecular weight.

o MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by isolating the parent
ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation
pattern is analyzed to confirm the structural components of the molecule.

Role in Research and Signaling Pathways

The primary and most significant role of 3'-O-Methylguanosine-5'-monophosphate (and its
triphosphate form) in research is as a chain terminator in RNA synthesis.[5] The methylation of
the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the 5'-phosphate of
an incoming nucleotide, thereby halting the elongation of the RNA strand by RNA polymerase.
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Figure 2: Mechanism of RNA chain termination by 3'-O-Methylguanosine triphosphate.

Currently, there is no evidence to suggest that 3'-O-Methylguanosine-5'-monophosphate is a
natural signaling molecule or a direct component of endogenous signaling pathways. Its utility
lies in its application as a research tool to study the mechanisms of RNA polymerases and to
control RNA synthesis in vitro. While unmodified guanosine monophosphate (GMP) is a
precursor for the second messenger cyclic GMP (cGMP), which is involved in various signaling
cascades such as the nitric oxide pathway, this role is not attributed to 3'-OMe-GMP.[6][7]

Applications in Drug Development

The chain-terminating property of 3'-O-methylated nucleosides makes them and their analogs
valuable in the development of antiviral and anticancer therapies. By mimicking natural
nucleosides, these compounds can be incorporated by viral or cellular polymerases, leading to
the termination of nucleic acid replication and, consequently, the inhibition of viral proliferation
or cancer cell growth. While 3'-OMe-GMP itself may not be a therapeutic agent, it serves as a
lead compound and a research tool for designing and testing novel chain-terminating drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3394580?utm_src=pdf-body-img
https://www.benchchem.com/product/b3394580?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290832/
https://pubmed.ncbi.nlm.nih.gov/34288526/
https://www.benchchem.com/product/b3394580?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3394580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. spectrabase.com [spectrabase.com]

2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H20, experimental)
(HMDB0001397) [hmdb.ca]

3. 3'-O-Methylguanosine-5'-Monophosphate, 400806-41-9 | BroadPharm [broadpharm.com]
4. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]
5. medchemexpress.com [medchemexpress.com]

6. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP
release in response to a physiological or pathological stimulus - PMC [pmc.ncbi.nlm.nih.gov]

7. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP
release in response to a physiological or pathological stimulus - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3'-O-Methylguanosine-
5'-monophosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3394580#structure-of-3-0-methylguanosine-5-
monophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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